

[(4-Fluorobenzyl)sulfonyl]acetic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **[(4-Fluorobenzyl)sulfonyl]acetic acid**

Cat. No.: **B1312927**

[Get Quote](#)

Technical Guide: [(4-Fluorobenzyl)sulfonyl]acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **[(4-Fluorobenzyl)sulfonyl]acetic acid**, a fluorinated organic compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines confirmed information with plausible scientific inferences based on structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this molecule.

Chemical Identity and Structure

The compound of interest is **[(4-Fluorobenzyl)sulfonyl]acetic acid**, which is structurally distinct from the similarly named (4-fluorophenyl)sulfonylacetic acid. The key feature of **[(4-Fluorobenzyl)sulfonyl]acetic acid** is the presence of a methylene (-CH₂-) group linking the 4-fluorophenyl ring to the sulfonyl group.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-((4-fluorobenzyl)sulfonyl)acetic acid
CAS Number	222639-41-0
Molecular Formula	C ₉ H ₉ FO ₄ S
Molecular Weight	232.23 g/mol
SMILES	C1=CC(=CC=C1F)CS(=O)(=O)CC(=O)O
InChI	InChI=1S/C9H9FO4S/c10-8-4-1-7(2-5-8)6-15(13,14)3-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)

Physical and Chemical Properties

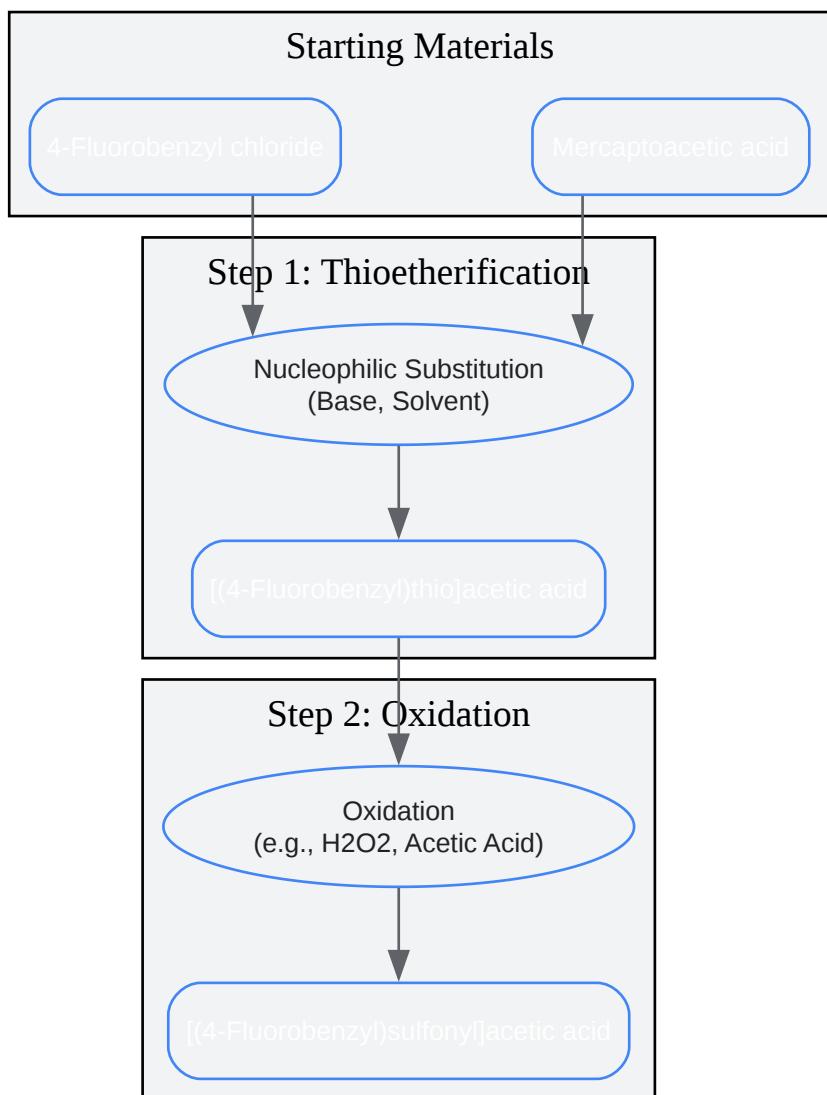
Specific experimental data for **[(4-Fluorobenzyl)sulfonyl]acetic acid** is scarce. However, the following property has been reported:

Table 2: Physical Properties

Property	Value
Melting Point	145 °C

Note: This data is sourced from chemical supplier information and may not have been independently verified in peer-reviewed literature.

Proposed Synthesis Pathway


A detailed experimental protocol for the synthesis of **[(4-Fluorobenzyl)sulfonyl]acetic acid** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on common organic chemistry transformations and synthetic strategies for analogous sulfonylacetic acids. A likely two-step synthesis would involve the oxidation of a precursor, **[(4-Fluorobenzyl)thio]acetic acid**.

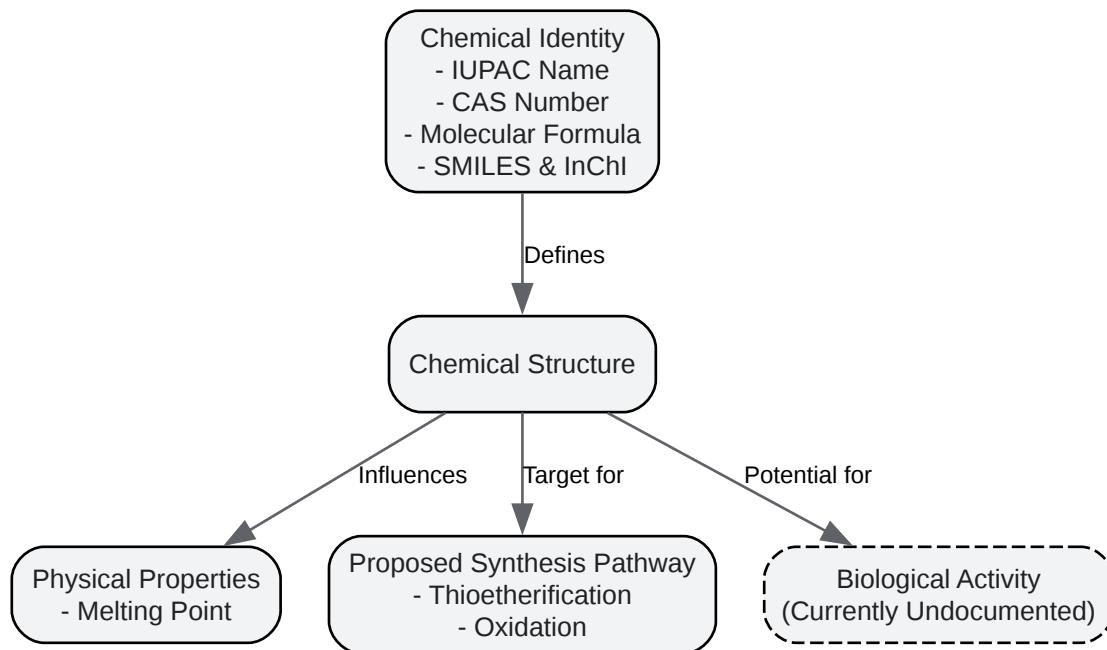
Proposed Experimental Protocol:**Step 1: Synthesis of [(4-Fluorobenzyl)thio]acetic acid**

- To a solution of 4-fluorobenzyl chloride and mercaptoacetic acid in a suitable solvent (e.g., ethanol, DMF), add a base such as sodium hydroxide or potassium carbonate.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Upon completion, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
- Filter, wash the solid with water, and dry to yield [(4-Fluorobenzyl)thio]acetic acid.

Step 2: Oxidation to [(4-Fluorobenzyl)sulfonyl]acetic acid

- Dissolve the [(4-Fluorobenzyl)thio]acetic acid from Step 1 in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
- Cool the solution in an ice bath.
- Slowly add an oxidizing agent, such as hydrogen peroxide (typically 30% solution) or potassium permanganate. If using H_2O_2 , a catalytic amount of a tungstate salt can be used to facilitate the oxidation.
- Allow the reaction to stir, monitoring the progress by TLC. The reaction may need to be warmed to room temperature or gently heated to go to completion.
- Once the reaction is complete, the product can be isolated by precipitation upon addition of water, followed by filtration.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **[(4-Fluorobenzyl)sulfonyl]acetic acid**.

[Click to download full resolution via product page](#)


Caption: Proposed two-step synthesis of **[(4-Fluorobenzyl)sulfonyl]acetic acid**.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity or the involvement of **[(4-Fluorobenzyl)sulfonyl]acetic acid** in any signaling pathways. Research into the biological effects of this compound represents a potential area for future investigation. Structurally related phenylsulfonyl acetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. This suggests a possible, though unconfirmed, avenue for biological screening.

Logical Relationship of Information

The following diagram illustrates the logical flow of information presented in this technical guide, from the fundamental chemical identity to its properties and potential synthesis.

[Click to download full resolution via product page](#)

Caption: Logical flow of information for **[(4-Fluorobenzyl)sulfonyl]acetic acid**.

Conclusion

[(4-Fluorobenzyl)sulfonyl]acetic acid is a well-defined chemical entity with a confirmed structure and CAS number. While its physical properties and biological activities are not extensively documented in the public domain, its structure allows for plausible synthetic routes to be proposed. This guide provides a starting point for researchers and professionals in drug development who may be interested in exploring this compound further. Future work should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and comprehensive screening for biological activity.

- To cite this document: BenchChem. **[(4-Fluorobenzyl)sulfonyl]acetic acid chemical structure**. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312927#4-fluorobenzyl-sulfonyl-acetic-acid-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com